molecular formula C14H13NO3 B1428722 methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate CAS No. 345264-02-0

methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate

Cat. No. B1428722
M. Wt: 243.26 g/mol
InChI Key: ALUMSXHHLXAQTD-UHFFFAOYSA-N
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Description

“Methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate” is a chemical compound that has been studied for its potential applications in various fields. It is a unique chemical that is part of a collection of unique chemicals provided to early discovery researchers .


Synthesis Analysis

The synthesis of this compound involves a condensation reaction with thiosemicarbazide . The reaction was carried out by analogy with a known method . The resulting compounds were found to be a single isomer based on HPLC MS analysis and C NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrolo[3,2,1-ij]quinoline core . This core is known to perform a wide range of biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple stages. The compound was introduced into the next stage of the reaction in the form of geometric isomers . The duplication of the characteristic olefinic proton signals suggests that the compounds were isolated as a mixture of E-isomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully known. It is known to be a solid . The SMILES string for this compound is CC(N1C2=C3C=CC=C2CCC1)=C3CCN.O=C(O)C(O)C(O)C(O)=O .

Scientific Research Applications

Antibacterial Agents

Methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate has been studied for its antibacterial properties. One such study synthesized a series of related compounds, finding that certain derivatives exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990). Another study prepared optically active versions of these compounds, which showed effective antibacterial activities, with some having good intravenous efficacy and high aqueous solubility (Tsuji, Tsubouchi, & Ishikawa, 1995).

Asthma Treatment

In the context of asthma treatment, derivatives of methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate have shown promise. Research into pyrroloquinoline derivatives for their in vitro and in vivo activities against histamine, platelet activating factor (PAF), and leukotrienes, which are important in asthma, has identified certain compounds with potent antagonism against both histamine and PAF. One such compound, KC 11404, demonstrated effectiveness against the histaminic phase of antigen-induced bronchospasm and PAF-induced bronchoconstriction in guinea pig models (Paris et al., 1995).

Anticoagulant Activity

The anticoagulant activity of pyrroloquinolin derivatives has also been explored. A study reported the synthesis of new ethylidene and spiro derivatives of pyrroloquinolin-2-ones, which were evaluated for their inhibitory activity against blood coagulation factors Xa and XIa (Novichikhina et al., 2020).

Diuretic Properties

There has been research into the diuretic properties of compounds related to methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate. Studies have synthesized series of N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrroloquinoline-5-carboxamides and evaluated their effects on urinary function, finding some compounds with diuretic effects exceeding those of known diuretics like hydrochlorothiazide (Ukrainets et al., 2018).

Anticancer Applications

The potential of these compounds in anticancer applications has been investigated. A study focused on synthesizing 6-substituted 2,3-dihydro-1H-pyrroloquinoline derivatives as potential cytotoxic agents. Some of these compounds showed selective cytotoxic effects towards leukemia cells, highlighting their potential in cancer therapy (Rao et al., 2015).

Safety And Hazards

This compound is classified as an Eye Irritant 2 and Skin Irritant 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information includes the pictograms GHS07, the signal word “Warning”, and the hazard statements H315 and H319 . Precautionary measures include P305 + P351 + P338 .

properties

IUPAC Name

methyl 2-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-14(17)13(16)11-8-15-7-3-5-9-4-2-6-10(11)12(9)15/h2,4,6,8H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUMSXHHLXAQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CN2CCCC3=C2C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate

Synthesis routes and methods I

Procedure details

To a solution of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline (1.67 g, 10.6 mmol) in 150 mL of anhydrous diethyl ether at 0° C. was added dropwise oxalyl chloride (1.05 mL, 12.08 mmol) and the resulting solution was stirred at 0° C. for 40 minutes. The mixture was then cooled to −78° C. and sodium methoxide (42 mL, 21 mmol, 0.5 M in methanol) was added slowly. Upon completion of the addition, the dry ice bath was removed and the reaction was warmed to 20-24° C. over 2 hours. The mixture was diluted with ethyl acetate (200 mL), washed with water (100 mL) and the layers were separated. The organic layer was washed with saturated aqueous sodium chloride (50 mL), dried over sodium sulfate, filtered and concentrated in vacuo. The residue was dissolved in ethyl acetate (100 mL), filtered through a 2 inch plug of coarse silica gel and concentrated in vacuo to give 2.16 g (84%) of the desired compound as a yellow solid.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

Add oxalyl chloride (1.05 mL, 12.08 mmol) dropwise to a solution of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline (1.67 g, 10.6 mmol) in 150 mL of anhydrous diethyl ether at 0° C. and stir the resulting solution at 0° C. for 40 minutes. Cool the mixture to −78° C. and slowly add sodium methoxide (42 mL, 21 mmol, 0.5 M in methanol). Upon completion of the addition, remove the dry ice bath and allow the reaction to warm to 20-24° C. over 2 hours. Dilute the mixture with ethyl acetate (200 mL), wash with water (100 mL) and separate the layers. Wash the organic layer with saturated aqueous sodium chloride (50 mL), dry over sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL), filter through a 2 inch plug of coarse silica gel, and concentrate under reduced pressure to give the title compound as a yellow solid (2.16 g, 84%).
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
84%

Synthesis routes and methods III

Procedure details

In one aspect, Step 1 is the reaction of lilolidine with oxalyl chloride in an inert solvent and methanol to form compound C. In one aspect, the amount of oxalyl chloride used with respect to lilolidine is about 1.0 to about 1.2 equivalents. In another aspect, the amount of oxalyl chloride to lilolidine is about 1.05 equivalents.
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BM Kuenzi - 2018 - search.proquest.com
The goal of this study was to identify novel drug repurposing opportunities in cancer by utilizing the off-target profiles of clinically relevant kinase inhibitors. This was based on the …
Number of citations: 2 search.proquest.com

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